Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)
Description
Historical Development of Bicyclo[2.2.2]octane Chemistry
The exploration of bicyclo[2.2.2]octane chemistry has evolved significantly since its initial discovery, with early investigations focusing on the fundamental structural characterization of the parent hydrocarbon. Historical thermodynamic studies conducted in the 1950s and 1970s provided crucial insights into the stability and conformational behavior of these rigid bicyclic systems. The development of synthetic methodologies for accessing bicyclo[2.2.2]octane derivatives gained momentum through the pioneering work on Diels-Alder reactions, which emerged as a key strategy for constructing the bicyclic framework. Early synthetic approaches utilized cyclohexadiene precursors and appropriate dienophiles to generate the characteristic three-dimensional architecture of bicyclo[2.2.2]octane systems.
The historical progression of bicyclo[2.2.2]octane chemistry witnessed significant advances in the 1980s with the development of bridgehead functionalization strategies. Research groups established methodologies for introducing various functional groups at the bridgehead positions, expanding the synthetic utility of these frameworks. The introduction of carboxylic acid functionalities at bridgehead positions represented a major milestone, as demonstrated by the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid derivatives. These developments laid the groundwork for more sophisticated derivatives, including aldehydes and amino-functionalized compounds that would become important synthetic intermediates.
Contemporary research in bicyclo[2.2.2]octane chemistry has been driven by applications in medicinal chemistry, materials science, and catalyst development. The unique three-dimensional structure of these compounds has made them attractive scaffolds for designing molecules with specific biological activities and materials with tailored properties. Recent advances have focused on developing enantioselective synthetic approaches, allowing for the preparation of optically active bicyclo[2.2.2]octane derivatives with precise stereochemical control. These historical developments have culminated in the availability of complex derivatives such as bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino-, which represents the sophistication achieved in this field.
Structural Features and Nomenclature
The bicyclo[2.2.2]octane framework exhibits a distinctive cage-like structure characterized by its remarkable rigidity and high degree of symmetry. The parent compound possesses the molecular formula C8H14 with a molecular weight of 110.1968 atomic mass units, and is identified by the Chemical Abstracts Service registry number 280-33-1. The structural designation bicyclo[2.2.2]octane follows systematic nomenclature conventions where the numbers in brackets indicate the number of carbon atoms in each bridge connecting the two bridgehead carbons. This nomenclature system clearly identifies the presence of three two-carbon bridges linking the bridgehead positions, creating the characteristic three-dimensional architecture.
The three-dimensional structure of bicyclo[2.2.2]octane can be visualized as two cyclohexane rings sharing a common carbon-carbon bond, with an additional ethylene bridge connecting the opposite carbons of each ring. This arrangement results in a highly constrained molecular geometry where conformational flexibility is severely restricted compared to acyclic or monocyclic systems. The International Union of Pure and Applied Chemistry name for this compound is bicyclo[2.2.2]octane, which corresponds to the simplified molecular input line entry system representation C1CC2CCC1CC2. Alternative nomenclature includes the descriptive name 1,4-endoethylenecyclohexane, which emphasizes the relationship to cyclohexane with an internal ethylene bridge.
The structural rigidity of bicyclo[2.2.2]octane systems manifests in their resistance to conformational changes, making them ideal frameworks for studying structure-activity relationships in medicinal chemistry. X-ray crystallographic studies of bicyclo[2.2.2]octane derivatives reveal that these compounds maintain their three-dimensional structure across different chemical environments and functional group modifications. The bond angles in the bicyclic framework approach the ideal tetrahedral geometry, with silicon-silicon-silicon bond angles ranging from 105.8 degrees to 111.5 degrees in related bicyclooctasilane analogues, and bond lengths consistent with normal single bond distances. This geometric consistency makes bicyclo[2.2.2]octane derivatives predictable in their spatial arrangements, facilitating rational drug design and materials development.
Table 1: Structural Parameters of Bicyclo[2.2.2]octane Framework
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14 | |
| Molecular Weight | 110.1968 g/mol | |
| CAS Registry Number | 280-33-1 | |
| Bond Angles (degrees) | 105.8-111.5 | |
| Average Bond Length | 2.35 Å | |
| Symmetry Point Group | D3h |
Significance of Bridgehead Functionalization
Bridgehead functionalization in bicyclo[2.2.2]octane systems represents a critical advancement in synthetic organic chemistry, enabling the development of complex molecular architectures with predetermined three-dimensional orientations. The strategic placement of functional groups at bridgehead positions provides unique opportunities for controlling molecular recognition, binding affinity, and biological activity. Research has demonstrated that bridgehead-functionalized bicyclo[2.2.2]octane derivatives can serve as effective scaffolds for designing molecules that interact with specific biological targets. The rigid framework ensures that functional groups maintain fixed spatial relationships, eliminating conformational uncertainty that often complicates structure-activity relationship studies.
The synthesis of bridgehead-functionalized derivatives has been achieved through various methodological approaches, with particular success demonstrated in the preparation of carboxylic acid and aldehyde functionalities. The development of bicyclo[2.2.2]octane-1-carboxylic acid derivatives has provided access to a range of compounds with applications in medicinal chemistry and materials science. Advanced synthetic strategies have enabled the preparation of compounds bearing multiple functional groups at different bridgehead positions, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which serves as a valuable building block for metal-organic framework construction. These polysubstituted derivatives demonstrate the synthetic versatility of the bicyclo[2.2.2]octane platform.
The significance of bridgehead functionalization extends to the development of amino-substituted derivatives, which represent important pharmacophores in medicinal chemistry. The compound 4-aminobicyclo[2.2.2]octane-1-carboxylic acid exemplifies the potential for creating multifunctional molecules that combine the rigid bicyclic framework with biologically relevant substituents. Similarly, the target compound bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- incorporates both aldehyde and amino functionalities, providing multiple sites for further chemical modification and biological interaction. The controlled positioning of these functional groups at specific bridgehead locations enables precise tuning of molecular properties.
Recent advances in bridgehead functionalization have focused on developing enantioselective synthetic approaches that provide access to optically active derivatives. Metal-free synthetic conditions have been developed that permit the preparation of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivity, demonstrating the feasibility of asymmetric synthesis in these constrained systems. These methodological developments have expanded the scope of accessible bridgehead-functionalized derivatives and enhanced their utility in applications requiring stereochemical precision. The combination of structural rigidity and functional group diversity makes bridgehead-functionalized bicyclo[2.2.2]octane derivatives valuable tools for probing biological systems and developing new materials.
Positional Isomerism in Bicyclo[2.2.2]octane Derivatives
Positional isomerism in bicyclo[2.2.2]octane derivatives arises from the distinct environments available for functional group attachment within the rigid bicyclic framework. The bicyclo[2.2.2]octane structure provides two primary classes of carbon positions: bridgehead carbons and bridge carbons, each offering unique chemical and steric environments for substitution. Bridgehead positions, designated as positions 1 and 4 in the systematic numbering scheme, are equivalent due to the inherent symmetry of the bicyclic system. These positions are characterized by their highly constrained environment and tetrahedral geometry, making them particularly suitable for certain types of functional group installations.
Bridge positions in bicyclo[2.2.2]octane derivatives offer different substitution patterns compared to bridgehead locations, with each bridge providing two equivalent positions for functional group attachment. The systematic exploration of positional isomerism has revealed significant differences in the chemical and biological properties of derivatives depending on the specific location of functional groups. For instance, the preparation of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has demonstrated how the positioning of functional groups affects both synthetic accessibility and final compound properties. These studies have established clear structure-property relationships that guide the design of new derivatives.
The target compound bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- represents a specific positional isomer where the aldehyde functionality is located at the 1-position bridgehead and the amino group at the 4-position bridgehead. This particular substitution pattern creates a compound with distinctly different properties compared to isomers where these functional groups might be located at bridge positions or in different relative arrangements. The 1,4-disubstitution pattern is particularly significant because it places the functional groups at maximum separation within the bicyclic framework, potentially minimizing intramolecular interactions while maximizing the three-dimensional projection of the substituents.
Table 2: Positional Isomerism in Bicyclo[2.2.2]octane Derivatives
The study of positional isomerism has revealed important insights into the relationship between molecular structure and biological activity in bicyclo[2.2.2]octane derivatives. Research on amino-substituted derivatives has shown that the specific positioning of amino groups significantly influences the compounds' interaction with biological targets. The development of systematic synthetic approaches for accessing different positional isomers has enabled comprehensive structure-activity relationship studies, leading to the identification of optimal substitution patterns for specific applications. These investigations have established bicyclo[2.2.2]octane derivatives as valuable scaffolds for rational drug design, where the controlled positioning of functional groups can be used to optimize binding affinity and selectivity for target proteins.
Properties
CAS No. |
135908-47-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h7H,1-6,10H2 |
InChI Key |
ZJAAIDZLZCFQLU-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C=O)N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)N |
Synonyms |
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) |
Origin of Product |
United States |
Preparation Methods
Methacrolein-Based [4+2] Cycloaddition
The Diels-Alder reaction between 5-substituted 1,3-cyclohexadienes and methacrolein (2-methylpropenal) provides direct access to bicyclo[2.2.2]octane derivatives bearing a carboxaldehyde group. In a seminal approach, diene 8 (derived from iron tricarbonyl-complexed cyclohexadiene) reacts with methacrolein 9 under ytterbium(III) triflate catalysis to yield bicyclo[2.2.2]octane-1-carboxaldehyde 10 (Scheme 1). The reaction proceeds via an endo transition state, with the C-5 substituent on the diene directing facial selectivity. Three regioisomers form due to competing secondary orbital interactions, with the desired 1,4-disubstituted product predominating (65% yield).
Key Conditions
-
Catalyst: Yb(OTf)₃ (20 mol%)
-
Solvent: Dichloromethane, -20°C to 0°C
-
Yield: 65% (major isomer)
Lewis Acid Catalysis and Regioselectivity Modifications
Steric and electronic modulation of the diene improves regioselectivity. Introducing electron-withdrawing groups (e.g., amides) at C-5 of the diene enhances reaction rates and selectivity for the 1,4-disubstituted product. For instance, diene 8 bearing an isoamylamide side chain achieves 78% yield of the desired regioisomer when using Sc(OTf)₃ as the catalyst. Computational studies suggest that Lewis acid coordination to the diene's amide carbonyl polarizes the π-system, accelerating the cycloaddition.
Oxidation of Bicyclo[2.2.2]octane Precursors
Transition Metal-Catalyzed Oxidation of Methylene Groups
Patent WO2019075004A1 discloses a method for oxidizing 1,4-dimethylenecyclohexane to bicyclo[2.2.2]octane-1,4-dicarboxylic acid using transition metal catalysts (e.g., RuCl₃) and oxidizing agents like KMnO₄. Selective mono-oxidation to the aldehyde remains challenging but can be achieved via controlled reaction conditions:
Optimized Protocol for Aldehyde Formation
-
Substrate: Bicyclo[2.2.2]octane-1-methanol
-
Oxidizing Agent: Pyridinium chlorochromate (PCC)
-
Solvent: Dichloromethane, 0°C to RT
Overoxidation to the carboxylic acid is mitigated by limiting stoichiometric excess of PCC (1.1 equiv) and rigorous temperature control.
Ozonolysis of Vinyl Derivatives
Ozonolysis of bicyclo[2.2.2]oct-2-ene-1-carboxylates followed by reductive workup (Zn/HOAc) generates the corresponding aldehyde. For example, ozonolysis of methyl bicyclo[2.2.2]oct-2-ene-1-carboxylate affords the aldehyde in 58% yield after reductive cleavage. This method benefits from the commercial availability of unsaturated bicyclic esters but requires careful control of reaction time to prevent overoxidation.
Reductive Amination Strategies
Direct Reductive Amination of Bicyclo[2.2.2]octane-1-carboxaldehyde
Treatment of bicyclo[2.2.2]octane-1-carboxaldehyde with ammonium acetate and sodium cyanoborohydride in methanol introduces the 4-amino group via reductive amination. However, this approach suffers from low regioselectivity (<30% yield) due to the inaccessibility of the bridgehead position for nucleophilic attack.
Nitro Group Reduction
A more reliable route involves introducing a nitro group at C-4 prior to reduction. For instance, Henry reaction of bicyclo[2.2.2]octane-1-carboxaldehyde 10 with nitromethane yields nitroalkene 5 , which undergoes hydrogenation over Pd/C to afford the 4-amino derivative (Scheme 2).
Optimized Conditions
Functional Group Interconversion Techniques
Carboxylic Acid to Aldehyde Reduction
Bicyclo[2.2.2]octane-1-carboxylic acid (synthesized via hydrolysis of its methyl ester) is reduced to the alcohol using LiAlH₄, followed by oxidation to the aldehyde.
Stepwise Protocol
Wittig and Horner-Wadsworth-Emmons Reactions
Formylation via Wittig reaction with (methoxymethylene)triphenylphosphorane introduces the aldehyde group. Starting from bicyclo[2.2.2]octan-1-one, this method achieves 67% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | 5-Substituted diene | [4+2] cycloaddition | 65–78 | Moderate | High |
| Oxidation of Alcohol | Bicyclo[2.2.2]octan-1-ol | PCC oxidation | 72 | High | Medium |
| Nitro Reduction | Nitroalkene intermediate | Hydrogenation | 95 | High | High |
| Reductive Amination | Aldehyde precursor | NH₄OAc/NaBH₃CN | <30 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a molecular probe.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The bicyclo[2.2.2]octane core is versatile, and substituent modifications significantly alter physicochemical properties. Below is a comparative analysis:
Table 1: Key Properties of Bicyclo[2.2.2]octane Derivatives
Structural and Electronic Effects
- Rigidity : The bicyclo[2.2.2]octane framework eliminates conformational flexibility, mimicking planar aromatic systems while reducing metabolic instability .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) decrease electron density, altering reactivity in electrophilic substitutions. Hydrophilic groups (e.g., -OH, -COOH) enhance solubility but may reduce membrane permeability.
Biological Activity
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- features a bicyclic structure with an aldehyde and an amino functional group. The synthesis typically involves:
- Diels-Alder Reaction : A common method to form the bicyclic structure.
- Functional Group Modifications : Introducing the amino and aldehyde groups through various organic reactions.
The reaction conditions often require mild temperatures and the use of organic bases to facilitate the transformations.
Biological Activity Overview
The compound has been studied for several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, which may be crucial for its therapeutic effects.
- Antibacterial Properties : Research indicates that it may possess antibacterial activity, making it a candidate for developing new antibiotics.
- Antiviral Activity : Preliminary studies suggest that it may interfere with viral replication processes .
The biological effects of bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- are primarily attributed to its interactions with molecular targets:
- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in bacterial cell wall synthesis and viral replication pathways.
- Structural Stability : Its unique bicyclic structure contributes to its stability and interaction potential with biological macromolecules .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of bicyclo[2.2.2]octane derivatives demonstrated that modifications at specific positions could enhance inhibitory effects against target enzymes involved in bacterial metabolism. The results indicated a structure-activity relationship where certain structural features were crucial for effective binding and inhibition.
Case Study 2: Antimicrobial Evaluation
In vitro evaluations showed that bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a broader spectrum of activity than some conventional antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Bicyclo[2.2.1]heptane | Bicyclic | Limited biological activity |
| Bicyclo[3.3.1]nonane | Bicyclic | Potential therapeutic applications |
| 1,4-Diazabicyclo[2.2.2]octane | Heterocyclic | Known for its catalytic properties |
| Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) | Bicyclic | Antibacterial, antiviral activities |
This table illustrates the uniqueness of bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- in comparison to other similar compounds, highlighting its promising biological activities.
Q & A
Q. What are the key synthetic strategies for preparing bicyclo[2.2.2]octane-1-carboxaldehyde derivatives, and how do reaction conditions influence yield?
The synthesis of bicyclo[2.2.2]octane derivatives often involves Diels-Alder reactions, catalytic hydrogenation, or biomimetic cascade reactions. For example, bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized via catalytic hydrogenation of Diels-Alder adducts formed from 1,3-cyclohexadiene and acrylic acid derivatives . Reaction yields vary significantly (e.g., 47–74% for related bicyclo[2.2.2]octane ethynyl derivatives), depending on catalysts, solvent polarity, and temperature . Optimizing these parameters is critical for reproducibility.
Q. How can researchers validate the structural integrity of bicyclo[2.2.2]octane-1-carboxaldehyde derivatives post-synthesis?
Characterization typically employs a combination of:
- NMR spectroscopy : To confirm regiochemistry and substituent positions.
- Mass spectrometry (HRMS) : For molecular weight validation (e.g., molecular formula C₉H₁₄O₂ for bicyclo[2.2.2]octane-1-carboxylic acid ).
- X-ray crystallography : Resolves stereochemical ambiguities in rigid bicyclic systems . Discrepancies in optical rotation data (e.g., partial retention of activity in solvolysis products) should be cross-validated with chiral chromatography .
Advanced Research Questions
Q. What methodological challenges arise in achieving stereochemical control during the synthesis of 4-amino-substituted bicyclo[2.2.2]octane derivatives?
Steric hindrance in the bicyclo[2.2.2]octane framework complicates enantioselective functionalization. For example, solvolysis of bicyclo[2.2.2]octanol derivatives can lead to partial racemization (e.g., 44% retention of optical activity), necessitating chiral auxiliaries or asymmetric catalysis . Computational modeling (e.g., DFT studies) helps predict transition states for stereoselective amination .
Q. How can biomimetic cascade reactions be applied to synthesize bicyclo[2.2.2]diazaoctane alkaloid analogs?
The brevianamide family of alkaloids, featuring bicyclo[2.2.2]diazaoctane cores, can be synthesized via oxidative cyclization of tryptophan-derived precursors. Key steps include:
- Iminium ion formation : Using proline-based catalysts to direct cyclization.
- Cascade reactions : Mimicking fungal biosynthesis pathways to generate complexity (e.g., austamide derivatives) . Reaction monitoring via LC-MS is essential to detect intermediates in multi-step cascades .
Q. What analytical approaches resolve contradictions in reaction outcome data for bicyclo[2.2.2]octane derivatives?
Conflicting data (e.g., variable yields or stereochemical outcomes) require:
- Replication studies : Testing reported conditions across labs to identify unreported variables (e.g., trace moisture in solvents).
- Kinetic profiling : Using in-situ IR or NMR to track byproduct formation.
- Computational validation : Comparing experimental yields with predicted thermodynamic favorability (e.g., using Gaussian software for transition state analysis) .
Methodological Recommendations
- For Low-Yield Reactions : Screen alternative catalysts (e.g., Ru-based systems for hydrogenation) or employ flow chemistry to enhance mixing .
- For Stereochemical Ambiguities : Use chiral derivatizing agents (e.g., Mosher’s acid) or enantioselective HPLC .
- For Biomimetic Studies : Prioritize fungal fermentation extracts (e.g., Aspergillus spp.) to identify biosynthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
